Nafithromycin
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Overview
Description
Nafithromycin is a novel lactone-ketolide antibiotic developed by Wockhardt Ltd. It is designed to treat community-acquired bacterial pneumonia (CABP) and other respiratory tract infections caused by multidrug-resistant pathogens . This compound has shown significant effectiveness against macrolide-resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes .
Preparation Methods
The synthesis of nafithromycin involves a chiral synthesis approach. The key starting materials include an amidoxime core and an R-nosylate biheteroaryl side chain . The reaction between racemic 2-[5-(1-bromoethyl)-1,3,4-thiadiazol-2-yl]pyridine and the amidoxime ketolide core results in a diastereomeric mixture . This mixture is then separated using chiral preparative high-performance liquid chromatography (HPLC) to obtain the desired diastereomer, which is this compound . Industrial production methods involve optimizing the reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
Nafithromycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nafithromycin has several scientific research applications, including:
Mechanism of Action
Nafithromycin exerts its effects by targeting the 23S rRNA of the bacterial 50S ribosomal subunit . It binds to both Domain II and Domain V of the 23S rRNA, inhibiting bacterial protein synthesis . This dual mechanism of action makes this compound highly effective against macrolide-resistant strains of bacteria .
Comparison with Similar Compounds
Nafithromycin is unique among lactone-ketolides due to its novel amidoxime core and its ability to target both Domain II and Domain V of the 23S rRNA . Similar compounds include:
Telithromycin: Another ketolide antibiotic, but with a different mechanism of action and spectrum of activity.
Clarithromycin: A macrolide antibiotic with a similar structure but different pharmacokinetic properties.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity but less effectiveness against macrolide-resistant strains.
This compound’s unique structure and dual mechanism of action make it a promising candidate for treating multidrug-resistant bacterial infections .
Properties
CAS No. |
1691240-78-4 |
---|---|
Molecular Formula |
C42H62N6O11S |
Molecular Weight |
859.0 g/mol |
IUPAC Name |
(1S,2R,5R,7R,8R,9R,11R,13R,14S,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-4,6,12,16-tetraoxo-N'-[(1S)-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)ethoxy]-3,17-dioxabicyclo[12.3.0]heptadecane-15-carboximidamide |
InChI |
InChI=1S/C42H62N6O11S/c1-13-28-42(9)30(29(39(53)58-42)35(43)47-59-25(7)36-45-46-37(60-36)26-16-14-15-17-44-26)22(4)31(49)20(2)19-41(8,54-12)34(23(5)32(50)24(6)38(52)56-28)57-40-33(51)27(48(10)11)18-21(3)55-40/h14-17,20-25,27-30,33-34,40,51H,13,18-19H2,1-12H3,(H2,43,47)/t20-,21-,22-,23+,24-,25+,27+,28-,29-,30+,33-,34-,40+,41-,42-/m1/s1 |
InChI Key |
RLFCSBSRGRJFRO-QAOQTAGDSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)[C@@H](C(=O)O2)/C(=N/O[C@@H](C)C4=NN=C(S4)C5=CC=CC=N5)/N)C |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)C(C(=O)O2)C(=NOC(C)C4=NN=C(S4)C5=CC=CC=N5)N)C |
Origin of Product |
United States |
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